molecular formula C15H26N2O5 B1522007 2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid CAS No. 1189950-95-5

2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid

Cat. No. B1522007
M. Wt: 314.38 g/mol
InChI Key: YIXFNBHXEPDILZ-UHFFFAOYSA-N
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Description

“2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid” is a biochemical used for proteomics research . It is also known as Boc-Lys(Ac)-OH. It is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .


Molecular Structure Analysis

The molecular formula of “2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid” is C15H26N2O5 . The InChI code is 1S/C15H26N2O5/c1-10(18)16-15(5,12(19)20)11-6-8-17(9-7-11)13(21)22-14(2,3)4/h11H,6-9H2,1-5H3,(H,16,18)(H,19,20) .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 314.38 g/mol .

Scientific Research Applications

Asymmetric Synthesis and Chirality

2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid is utilized in the field of asymmetric synthesis, contributing to the creation of enantiomerically pure compounds. This application is crucial for developing drugs with specific optical activities, ensuring the desired therapeutic effects and minimizing unwanted side effects. Research demonstrates the synthesis of 3-substituted piperidines from chiral non-racemic lactams, showcasing the compound's role in producing optically pure substances through direct alkylation processes (Micouin et al., 1994).

Building Blocks for Drug Synthesis

The compound serves as a versatile building block for synthesizing various bioactive molecules. For instance, it has been used to create enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, which are valuable in medicinal chemistry for drug development. This process involves starting from Boc-Asp-O(t)Bu and other beta-amino acids, demonstrating the compound's role in synthesizing complex molecules (Marin et al., 2004).

Catalysis and Chemical Transformations

The compound is instrumental in catalytic processes and chemical transformations, such as in the synthesis of oxindoles via palladium-catalyzed C-H functionalization. This application highlights its utility in facilitating complex chemical reactions, contributing to the synthesis of compounds with potential pharmacological activities (Magano et al., 2014).

Antimicrobial and Antiradical Activities

Research has explored the synthesis and biological evaluation of derivatives from 2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid, revealing antimicrobial and antiradical properties. These studies underline the compound's potential as a precursor in developing new therapeutic agents with antimicrobial and antioxidant activities (Patel & Agravat, 2009).

Oxidative Reactions and Synthesis

The compound also finds applications in oxidative reactions, serving as a precursor for synthesizing novel oxidation reagents. This utility is exemplified in the preparation of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in various oxidative processes, demonstrating its significance in organic synthesis and chemical research (Mercadante et al., 2013).

Safety And Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Future Directions

The compound’s potential in various fields of research and industry is significant. It is particularly useful in PROTAC development for targeted protein degradation , which could have implications for future drug development and therapeutic strategies.

properties

IUPAC Name

2-acetamido-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-10(18)16-15(5,12(19)20)11-6-8-17(9-7-11)13(21)22-14(2,3)4/h11H,6-9H2,1-5H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXFNBHXEPDILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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